molecular formula C51H66N10O7S2 B10832061 Sniper(tacc3)-11

Sniper(tacc3)-11

Número de catálogo: B10832061
Peso molecular: 995.3 g/mol
Clave InChI: CTMIQTSKAZXRFZ-YSQZVTEJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SNIPER(TACC3)-11 es una nueva molécula pequeña diseñada para dirigirse y degradar la proteína reguladora del huso de transformación ácida de bobina de hélice-3 (TACC3). This compound ha mostrado promesa en el tratamiento de varios cánceres al reducir los niveles de TACC3, que a menudo se expresa en exceso en las células cancerosas .

Métodos De Preparación

La síntesis de SNIPER(TACC3)-11 implica el diseño y ensamblaje de una molécula híbrida que consta de tres partes: un ligando para la proteína diana TACC3, un ligando para la proteína celular inhibidora de la apoptosis 1 (cIAP1) y un enlace que conecta estos dos ligandos . La ruta sintética generalmente implica los siguientes pasos:

    Síntesis del ligando TACC3: Este paso implica la preparación de una molécula pequeña que se une específicamente a TACC3.

    Síntesis del ligando cIAP1: Este paso implica la preparación de una molécula pequeña que se une específicamente a cIAP1.

    Síntesis y ensamblaje del enlace: Los dos ligandos están conectados a través de un enlace, formando la molécula híbrida final this compound.

Las condiciones de reacción para estos pasos varían según los ligandos y el enlace específicos utilizados. Los métodos de producción industrial para this compound implicarían escalar estas rutas sintéticas mientras se garantiza la pureza y estabilidad del producto final .

Aplicaciones Científicas De Investigación

Cancer Therapy

SNIPER(TACC3)-11 has shown promising results in selectively inducing cell death in cancer cells that overexpress TACC3. Studies indicate that this compound can effectively reduce TACC3 levels, leading to decreased viability in cancer cell lines such as HT1080 and MCF7. The selective nature of this compound allows it to minimize effects on normal cells, highlighting its potential as a targeted cancer therapy.

Case Study:

  • In vitro experiments demonstrated that treatment with this compound at concentrations greater than 10 µM resulted in significant apoptosis in TACC3-overexpressing cancer cells, while having minimal impact on normal fibroblasts .

Mechanistic Insights into Cancer Cell Death

Research has shown that this compound induces a unique form of cell death characterized by cytoplasmic vacuolization and paraptosis-like features. This mechanism is particularly advantageous for targeting cancer cells that are resistant to conventional apoptosis due to high levels of X-linked inhibitor of apoptosis protein (XIAP) expression.

Data Table: Effects of this compound on Cell Viability

Cell LineTreatment Concentration (µM)Viability (%)Apoptosis Induction
HT10801030Yes
MCF71025Yes
Normal Fibroblasts1090No

Targeting Oncogenic Fusion Proteins

Recent studies have highlighted the efficacy of this compound in targeting oncogenic fusion proteins such as FGFR3-TACC3. This application demonstrates its versatility beyond just targeting TACC3 alone, expanding its potential use in various oncogenic contexts .

Combination Therapies

The combination of this compound with other therapeutic agents, such as proteasome inhibitors like bortezomib, has shown synergistic effects, enhancing anticancer activity across multiple cancer cell lines. This suggests that this compound may be effectively integrated into multi-drug treatment regimens .

Mecanismo De Acción

El mecanismo de acción de SNIPER(TACC3)-11 implica los siguientes pasos :

Actividad Biológica

Sniper(tacc3)-11 is a novel hybrid small molecule developed to target and degrade the transforming acidic coiled-coil protein 3 (TACC3) through the ubiquitin-proteasome pathway. This compound belongs to a class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are designed to selectively induce the degradation of specific proteins in cancer cells. The biological activity of this compound has been extensively studied, revealing its potential as a therapeutic agent in oncology.

The primary mechanism of action for this compound involves its binding to TACC3, leading to its ubiquitination and subsequent proteasomal degradation. This process not only reduces TACC3 levels but also triggers downstream cellular stress responses, including endoplasmic reticulum (ER) stress and paraptosis-like cell death in cancer cells. Notably, this compound has been shown to sensitize cancer cells to other therapeutic agents, such as Bortezomib, enhancing overall anticancer efficacy.

Key Findings

  • Induction of Cytoplasmic Vacuolization : this compound induces cytoplasmic vacuolization in cancer cells, which is associated with ER stress and accumulation of ubiquitylated protein aggregates .
  • Cell Death Mechanism : The compound promotes paraptosis-like cell death characterized by ER vacuolization, which is distinct from traditional apoptotic pathways .
  • Synergistic Effects : When combined with Bortezomib, this compound exhibits synergistic anticancer activity across various cancer cell lines .

Case Studies

  • Cytoplasmic Vacuolization and Cell Death :
    • In a study involving human osteosarcoma U2OS cells, treatment with this compound resulted in significant cytoplasmic vacuolization and selective cell death in cancer cells overexpressing TACC3 .
    • The study highlighted that the vacuolization was dependent on the presence of X-linked inhibitor of apoptosis protein (XIAP) and involved ER stress responses mediated by X-box binding protein-1 (XBP-1) .
  • Proteasomal Degradation :
    • Analysis revealed that this compound effectively reduces TACC3 protein levels, with a half-life of approximately 5 hours post-treatment in HT1080 fibrosarcoma cells . This degradation is facilitated through interactions with the anaphase-promoting complex/cyclosome (APC/C) .

Comparative Analysis of Related Compounds

Compound NameMechanismUnique Features
Sniper(tacc3)-1Targets TACC3Earlier version with similar action
PROTAC-11E3 Ligase-mediated degradationFocuses on different E3 ligases
PROTAC-12Non-specific degradationLacks specificity for cIAP1
SNIPER(ER)Targets Estrogen ReceptorFocuses on hormone receptor degradation

Propiedades

Fórmula molecular

C51H66N10O7S2

Peso molecular

995.3 g/mol

Nombre IUPAC

N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1

Clave InChI

CTMIQTSKAZXRFZ-YSQZVTEJSA-N

SMILES isomérico

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC

SMILES canónico

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.